molecular formula C22H25Cl2N3O B10823231 Azelastine-13C-d3 (hydrochloride)

Azelastine-13C-d3 (hydrochloride)

Cat. No.: B10823231
M. Wt: 422.4 g/mol
InChI Key: YEJAJYAHJQIWNU-SPZGMPHYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

  • Preparation Methods

    • The synthetic route for Azelastine-13C-d3 involves introducing deuterium at specific positions in the molecule.
    • Industrial production methods typically use labeled precursors or specialized synthetic pathways.
  • Chemical Reactions Analysis

    • Azelastine-13C-d3 can undergo various reactions, including oxidation, reduction, and substitution.
    • Common reagents include deuterated equivalents of common organic reagents (e.g., deuterated acids, bases, and solvents).
    • Major products depend on the specific reaction conditions and the position of deuterium incorporation.
  • Scientific Research Applications

      Chemistry: Used as a tracer in drug development studies due to its deuterium label.

      Biology: Investigated for its effects on histamine signaling regulation in nasal epithelial cells.

      Medicine: Studied for allergic rhinitis and asthma treatment.

      Industry: Potential applications in drug metabolism studies and pharmacokinetics.

  • Mechanism of Action

    • Azelastine-13C-d3 competes with histamine for binding to H1 receptors.
    • By blocking H1 receptors, it reduces allergic responses, such as nasal congestion and itching.
    • The exact molecular targets and pathways involved are still an active area of research.
  • Comparison with Similar Compounds

    • Azelastine-13C-d3’s uniqueness lies in its deuterium label, which allows precise quantification.
    • Similar compounds include non-labeled Azelastine hydrochloride and other antihistamines.

    Properties

    Molecular Formula

    C22H25Cl2N3O

    Molecular Weight

    422.4 g/mol

    IUPAC Name

    4-[(4-chlorophenyl)methyl]-2-[1-(trideuterio(113C)methyl)azepan-4-yl]phthalazin-1-one;hydrochloride

    InChI

    InChI=1S/C22H24ClN3O.ClH/c1-25-13-4-5-18(12-14-25)26-22(27)20-7-3-2-6-19(20)21(24-26)15-16-8-10-17(23)11-9-16;/h2-3,6-11,18H,4-5,12-15H2,1H3;1H/i1+1D3;

    InChI Key

    YEJAJYAHJQIWNU-SPZGMPHYSA-N

    Isomeric SMILES

    [2H][13C]([2H])([2H])N1CCCC(CC1)N2C(=O)C3=CC=CC=C3C(=N2)CC4=CC=C(C=C4)Cl.Cl

    Canonical SMILES

    CN1CCCC(CC1)N2C(=O)C3=CC=CC=C3C(=N2)CC4=CC=C(C=C4)Cl.Cl

    Origin of Product

    United States

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